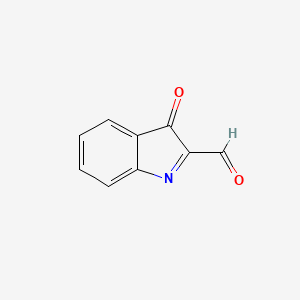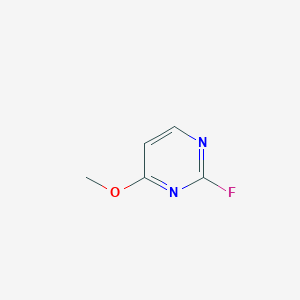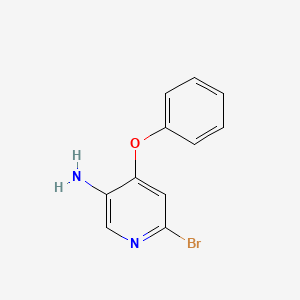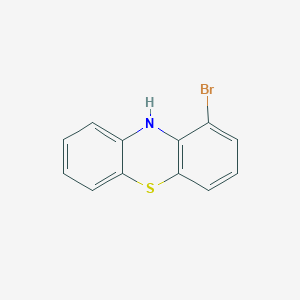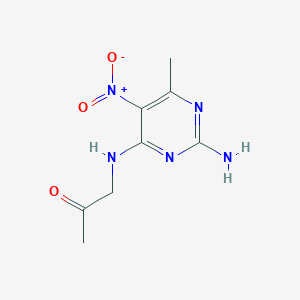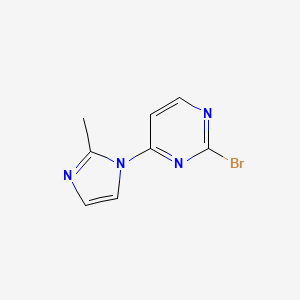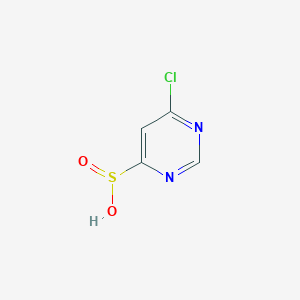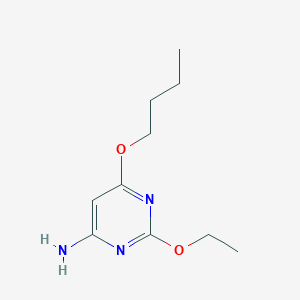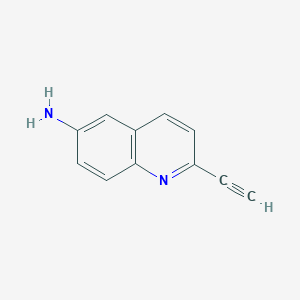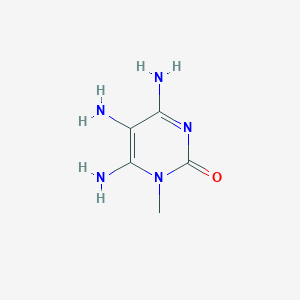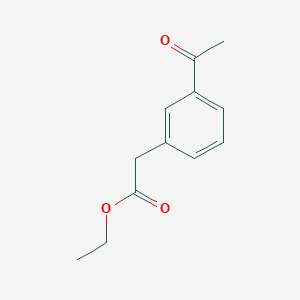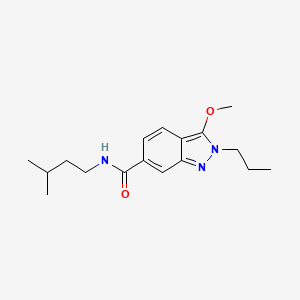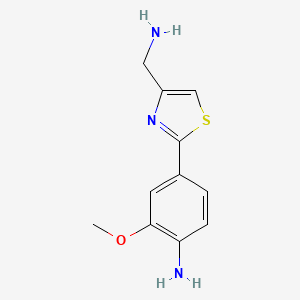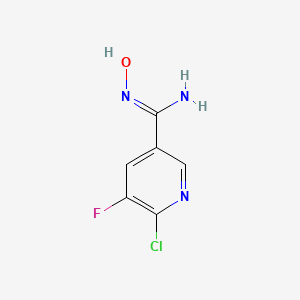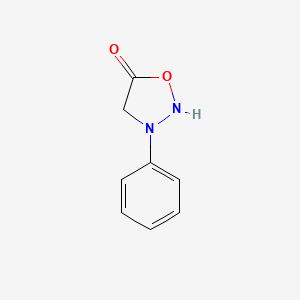
3-Phenyl-1,2,3-oxadiazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,2,3-oxadiazolidin-5-one is a heterocyclic compound that features a five-membered ring containing nitrogen, oxygen, and carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2,3-oxadiazolidin-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl chloroformate, followed by cyclization with sodium azide . The reaction conditions often require a solvent such as chloroform and a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2,3-oxadiazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amines, and other heterocyclic compounds .
Scientific Research Applications
3-Phenyl-1,2,3-oxadiazolidin-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2,3-oxadiazolidin-5-one involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways . The compound’s structure allows it to bind to specific enzymes and receptors, disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another heterocyclic compound with similar structural features but different electronic properties.
1,3,4-Oxadiazole: Known for its applications in medicinal chemistry and materials science.
Oxazol-5-one: A related compound with multifunctional properties, including pH sensitivity and electropolymerizability.
Uniqueness
3-Phenyl-1,2,3-oxadiazolidin-5-one is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-phenyloxadiazolidin-5-one |
InChI |
InChI=1S/C8H8N2O2/c11-8-6-10(9-12-8)7-4-2-1-3-5-7/h1-5,9H,6H2 |
InChI Key |
WNKJFRRKYAVZHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)ONN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


